Home > Products > Screening Compounds P32372 > Siponimod fumarate
Siponimod fumarate - 1234627-85-0

Siponimod fumarate

Catalog Number: EVT-283339
CAS Number: 1234627-85-0
Molecular Formula: C62H74F6N4O10
Molecular Weight: 1149.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Siponimod Fumarate is the fumarate salt form of siponimod, an orally bioavailable sphingosine 1-phosphate (S1P) receptor modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, siponimod targets and binds to S1P receptors 1 and 5 on lymphocytes. This prevents the egress of lymphocytes from lymph nodes, thereby reducing both the number of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues, such as the central nervous system (CNS). This prevents lymphocyte-mediated immune response and may reduce inflammation. S1P plays a key role in lymphocyte migration from lymphoid tissues. Siponimod does not target S1P receptor 3, the activation of which may be responsible for adverse effects such as bradycardia associated with other S1P receptor modulators.
Source and Classification

Siponimod fumarate is synthesized from siponimod base through a reaction with fumaric acid, resulting in a co-crystal form that enhances its bioavailability and therapeutic efficacy. The compound falls under the category of immunomodulatory agents and is classified as a new chemical entity by various regulatory authorities, including the Food and Drug Administration and the European Medicines Agency.

Synthesis Analysis

Methods and Technical Details

The synthesis of siponimod fumarate involves several key steps:

  1. Preparation of Siponimod Base: The initial step includes the reaction of specific precursor compounds, such as azetidine-3-carboxylic acid, with cyclohexanone in the presence of metal alkoxides and catalysts to yield siponimod base.
  2. Formation of Fumarate Salt: The siponimod base is then reacted with fumaric acid in an organic solvent (such as ethanol) under controlled temperature conditions (0 °C to 50 °C). The mixture is stirred for a period ranging from 10 minutes to several hours, followed by filtration to isolate the crude fumarate salt.
  3. Purification: The crude product undergoes purification through techniques such as recrystallization or chromatography to yield high-purity siponimod fumarate suitable for pharmaceutical use .
Molecular Structure Analysis

Structure and Data

Siponimod fumarate has a complex molecular structure characterized by its molecular formula C29H35F3N2O3C_{29}H_{35}F_{3}N_{2}O_{3} for the free base form, with a molecular mass of approximately 516.61 g/mol. When combined with fumaric acid, the drug substance's molecular formula becomes C29H35F3N2O3C4H4O4C_{29}H_{35}F_{3}N_{2}O_{3}\cdot C_{4}H_{4}O_{4}, resulting in a total molecular mass of about 1149.2 g/mol . The compound is achiral and exhibits no significant light absorption in the ultraviolet range, indicating low phototoxic potential.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the synthesis of siponimod fumarate is the formation of an acid addition salt through the interaction of siponimod base with fumaric acid. This reaction is facilitated by stirring in an appropriate solvent, which allows for effective mixing and interaction between reactants. Following this, various purification methods are employed to isolate and enhance the purity of the final product. Notably, the reaction conditions—such as temperature and duration—are critical for achieving optimal yields and purity levels .

Mechanism of Action

Process and Data

Siponimod exerts its therapeutic effects primarily through selective modulation of sphingosine-1-phosphate receptors, particularly S1P1 and S1P5. By binding to these receptors, siponimod inhibits lymphocyte egress from lymph nodes, thereby reducing inflammation within the central nervous system. This mechanism not only helps in managing immune responses but also promotes myelination and repair processes in neural tissues. In vitro studies have demonstrated that siponimod has effective concentrations at S1P1 (0.39 nmol/L) and S1P5 (0.98 nmol/L), while showing minimal activity at other S1P receptors, which may reduce potential side effects associated with broader receptor activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Siponimod fumarate appears as a white to nearly white crystalline powder that is non-hygroscopic. It exhibits very low solubility in water (less than 0.0006 mg/mL at 25 °C) but shows slight solubility in basic media . The compound has a half-life of approximately 30 hours, allowing for once-daily dosing regimens that enhance patient compliance.

Relevant Data or Analyses

The stability profile indicates that siponimod should be stored under refrigerated conditions to maintain its efficacy over time. Analytical methods employed for quality control include high-performance liquid chromatography, which ensures consistent potency and purity across batches .

Applications

Scientific Uses

Siponimod fumarate is primarily indicated for adults with secondary progressive multiple sclerosis who exhibit active disease features. Clinical trials have demonstrated its ability to significantly reduce disability progression rates compared to placebo treatments, establishing it as an effective option within therapeutic regimens for managing multiple sclerosis . Additionally, ongoing research continues to explore its potential applications in other neurological disorders where immune modulation may be beneficial.

Properties

CAS Number

1234627-85-0

Product Name

Siponimod fumarate

IUPAC Name

(E)-but-2-enedioic acid;1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C62H74F6N4O10

Molecular Weight

1149.3 g/mol

InChI

InChI=1S/2C29H35F3N2O3.C4H4O4/c2*1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32;5-3(6)1-2-4(7)8/h2*9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36);1-2H,(H,5,6)(H,7,8)/b2*33-19+;2-1+

InChI Key

JNLIKIBISICTMS-PEJBKAKVSA-N

SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

BAF-312; BAF 312; BAF312; NVP-BAF-312; NVP-BAF 312; NVP-BAF312; NVP-BAF312-AEA; NVP-BAF312-NX; WHO 9491; WHO-9491; WHO9491; Siponimod fumarate; Siponimod; Mayzent.

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.